3-(1-(2-氯乙基)-4-碘-5-甲基-1H-吡唑-3-基)吡啶

描述

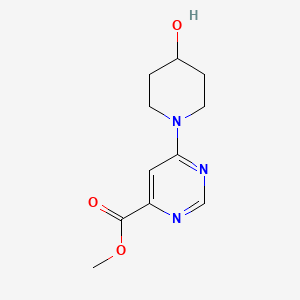

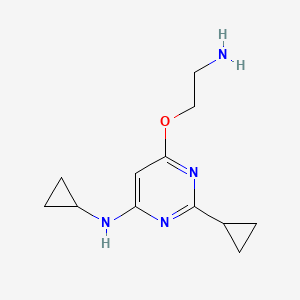

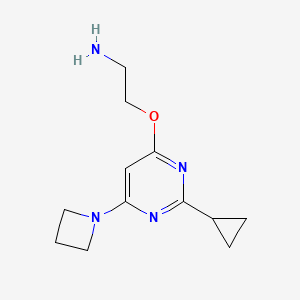

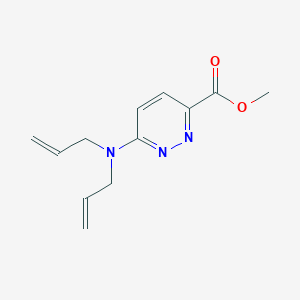

The compound “3-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine” is a complex organic molecule that contains a pyridine and pyrazole ring . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyrazole ring is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step processes involving various types of organic reactions . For instance, chloromethylpyridine, a related compound, can be synthesized from 3-methylpyridine using an oxidation process followed by a series of reactions including methylation, reduction, and chlorination .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyridine and pyrazole rings, as well as the iodine and chlorine substituents. Pyridine rings can participate in electrophilic and nucleophilic substitution reactions, while the halogens might make the molecule susceptible to halogen exchange reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyridine is a polar molecule and is miscible with water. It has a strong, unpleasant odor. The presence of halogens might increase the compound’s density and boiling point .

科学研究应用

哌啶衍生物的合成

哌啶衍生物在药物化学中至关重要,因为它们存在于众多药物中。所讨论的化合物可以作为合成取代哌啶、螺哌啶、稠合哌啶和哌啶酮的先导物。 这些衍生物在开发新药方面显示出希望,并在制药行业发挥着重要作用 .

药理学应用

该化合物的吡唑和吡啶部分表明潜在的药理学应用。 它可能参与潜在药物的发现和生物学评估,特别是考虑到哌啶衍生物在二十多个类别药物中的重要性 .

生物活性研究

鉴于其结构复杂性,该化合物可用于评估生物活性的研究。 它可能与各种生物靶标相互作用,提供对开发具有潜在抗菌、抗病毒、抗结核、抗真菌和抗癌活性的新治疗剂的见解 .

化学传感器开发

吡啶衍生物因其对各种阳离子和阴离子的强结合能力而被用于化学传感器的开发。 可以探索该化合物对离子识别的能力,并将其用于创建用于检测环境和生物介质中特定离子的传感器 .

作用机制

Target of Action

The compound contains a pyridine ring and a pyrazole ring. Pyridine derivatives are known to interact with a variety of biological targets, including various enzymes and receptors . Similarly, pyrazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer activities .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many pyridine and pyrazole derivatives are known to interfere with various enzymatic pathways, potentially leading to a wide range of biological effects .

Result of Action

The molecular and cellular effects of the compound would depend on its specific mode of action and the biological system in which it is used. Given the wide range of activities exhibited by pyridine and pyrazole derivatives, the compound could potentially have diverse effects at the molecular and cellular levels .

实验室实验的优点和局限性

3-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine has several advantages and limitations for laboratory experiments. One advantage of 3-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine is its low molecular weight, which makes it easy to handle and store. Additionally, 3-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine is highly soluble in water, which makes it easy to use in a variety of laboratory experiments. However, 3-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine is also limited in its use in laboratory experiments, as its effects on cell cultures and other biological systems can vary depending on the concentration and duration of exposure.

未来方向

There are a number of potential future directions for 3-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine research. One potential direction is to further investigate its mechanism of action, as it is believed to interact with a number of different proteins. Additionally, further research could be done to investigate the effects of 3-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine on other cell types and biological systems. Additionally, further research could be done to explore the potential therapeutic applications of 3-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine, as it has been shown to have a number of biochemical and physiological effects. Finally, further research could be done to investigate potential drug-drug interactions of 3-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine, as it has been used as a tool for drug development.

安全和危害

属性

IUPAC Name |

3-[1-(2-chloroethyl)-4-iodo-5-methylpyrazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClIN3/c1-8-10(13)11(15-16(8)6-4-12)9-3-2-5-14-7-9/h2-3,5,7H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGIADOSBOGVFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCCl)C2=CN=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClIN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。